Ferroxdure

Beschreibung

Historical Development and Discovery in Materials Science Research

The journey of ferrites began in 1930 when Yogoro Kato and Takeshi Takei at the Tokyo Institute of Technology synthesized the first ferrite (B1171679) compounds. wikipedia.orgsdmmagnets.com This pioneering work led to the establishment of TDK Corporation in 1935 for the manufacturing of these materials. wikipedia.orgsdmmagnets.com However, the breakthrough for hard magnetic ferrites came in 1950 at the Philips Natuurkundig Laboratorium (Philips Physics Laboratory). wikipedia.orgwzmagnetics.com It was there that barium hexaferrite (BaFe₁₂O₁₉) was discovered, somewhat accidentally, by an assistant who was tasked with preparing a hexagonal lanthanum ferrite sample. wikipedia.org

Recognizing its potential, Philips developed this new magnetic material and began marketing it in 1952 under the trade name Ferroxdure. wikipedia.orgsdmmagnets.com This new class of hard ferrites, with the approximate composition BaFe₁₂O₁₀, offered significant economic advantages as it contained no cobalt or nickel. researchgate.net The combination of good performance and low raw material costs led to a rapid expansion in the use of permanent magnets. wikipedia.orgwzmagnetics.com Further research at Philips in the 1960s led to the development of strontium hexaferrite (SrFe₁₂O₁₉), which exhibited even better magnetic properties than its barium counterpart. wikipedia.orgsdmmagnets.com Due to their favorable characteristics, both barium and strontium hexaferrites have come to dominate the permanent magnet market. wikipedia.org

The synthesis of these materials has also evolved over time. While the traditional method is a standard ceramic technique involving solid-state reaction, newer methods have been explored to enhance magnetic properties by controlling particle size at the nanoscale. acs.orgmdpi.com These include co-precipitation, sol-gel, and hydrothermal methods. arxiv.orgacs.orgrsc.org

Classification and Categorization within Advanced Magnetic Materials Research

This compound and other M-type hexaferrites fall under the category of hard magnetic materials , also known as permanent magnets. researchgate.neteolss.net This classification is based on their high coercivity, which is the resistance of a magnetic material to becoming demagnetized. eolss.netsustainability-directory.com Hard magnets are distinct from soft magnetic materials , which have low coercivity and are easily magnetized and demagnetized. wikipedia.orgresearchgate.net

Advanced magnetic materials are broadly categorized based on their magnetic behavior and intended application. sustainability-directory.com The key delineating properties are coercivity and remanence (the magnetization remaining after the external magnetic field is removed). sustainability-directory.com Hard magnets like this compound are characterized by high values for both. sustainability-directory.com

Within the broader family of ferrites, classification also occurs based on crystal structure. researchgate.net Hexaferrites, including the M-type, are distinguished by their unique hexagonal crystal lattice. researchgate.netscirp.org Other types of ferrites include those with spinel, garnet, and orthoferrite structures. researchgate.net The family of hexaferrites itself is diverse, with several types designated by letters (M, W, Y, Z, X, U), each with a distinct chemical formula and crystal structure based on the stacking of fundamental structural blocks. iucr.orgdiamond.ac.uk

Table 1: Classification of Magnetic Materials

| Category | Key Characteristics | Examples |

|---|---|---|

| Hard Magnetic Materials | High coercivity, high remanence, store magnetic energy. | This compound (Barium/Strontium Hexaferrite), Neodymium Iron Boron (NdFeB), Samarium Cobalt (SmCo). sustainability-directory.com |

| Soft Magnetic Materials | Low coercivity, easily magnetized and demagnetized, act as conductors of magnetic fields. | Soft Ferrites, Amorphous Alloys. wikipedia.orgsustainability-directory.com |

Fundamental Theoretical Underpinnings in Solid-State Physics

The magnetic properties of this compound are rooted in the principles of solid-state physics, specifically concerning its crystal structure and magnetic ordering.

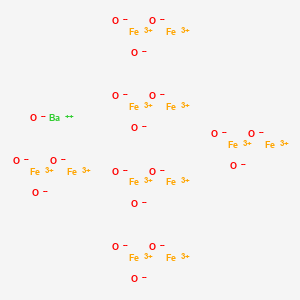

The crystal structure of M-type hexaferrites, such as strontium hexaferrite (SrFe₁₂O₁₉), belongs to the P6₃/mmc space group and is described as having a magnetoplumbite structure. acs.orguliege.beferrocell.us This structure consists of a hexagonal close-packed arrangement of oxygen ions. acs.org The unit cell is composed of two fundamental building blocks, the spinel (S) block and the hexagonal (R) block, stacked in an SRSR sequence, where the asterisk denotes a 180° rotation around the c-axis. researchgate.netmdpi.com

The magnetic structure of M-type hexaferrites is ferrimagnetic. This concept was explained by Louis Néel and further developed for hexaferrites by E.W. Gorter in the 1950s. nih.govrug.nl According to Gorter's model, the magnetic moments of the Fe³⁺ ions are aligned along the hexagonal c-axis. mdpi.comcsic.es However, not all magnetic moments are parallel. The spins of the iron ions at the 2a, 2b, and 12k sites are aligned in one direction (spin up), while the spins at the 4f₁ and 4f₂ sites are aligned in the opposite direction (spin down). rug.nl Since there are more ions with spin up than spin down, the material exhibits a net spontaneous magnetization. nih.govrug.nl This antiparallel alignment of unequal magnetic moments is the definition of ferrimagnetism. rngpit.ac.in

This specific arrangement of spins results in a high magnetocrystalline anisotropy, with the easy axis of magnetization being the crystallographic c-axis. researchgate.nettandfonline.com This strong preference for a particular magnetization direction is a key contributor to the high coercivity of this compound, making it an excellent permanent magnet. tandfonline.com

Table 2: Crystallographic and Magnetic Properties of M-Type Hexaferrites

| Property | Description |

|---|---|

| Crystal System | Hexagonal researchgate.net |

| Space Group | P6₃/mmc acs.org |

| Structural Blocks | Spinel (S) and Hexagonal (R) researchgate.net |

| Stacking Sequence | SRSR researchgate.net |

| Magnetic Ordering | Ferrimagnetic researchgate.net |

| Easy Axis of Magnetization | Along the crystallographic c-axis mdpi.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

barium(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.12Fe.19O/q+2;12*+3;19*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYIMVBXZPJVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaFe12O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12047-11-9 | |

| Record name | Barium hexaferrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012047119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium dodecairon nonadecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of barium carbonate and diiron trioxide and sodium hydroxide and 10326-27-9 and 7782-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM HEXAFERRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HT629NL8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparation Techniques for Ferroxdure

Solid-State Reaction Methods and Their Mechanistic Studies

The solid-state reaction, or ceramic method, is the most conventional and widely used industrial process for producing Ferroxdure powders due to its simplicity and cost-effectiveness. scispace.comsnu.ac.kr The process generally involves the intimate mixing of precursor powders, typically barium carbonate (BaCO₃) and iron(III) oxide (α-Fe₂O₃), followed by high-temperature heat treatment (calcination). smolecule.comscispace.com

The precursors are mechanically milled to ensure homogeneity and increase the surface area for reaction. scispace.com The mixture is then calcined at temperatures ranging from 800°C to 1300°C. scispace.comcsic.es This heat treatment facilitates the solid-state diffusion of the constituent ions, leading to the formation of the hexaferrite crystal structure. scispace.comcsic.es

Mechanistic studies reveal that the formation of BaFe₁₂O₁₉ is not a single-step process but involves the formation of intermediate phases. When using magnetite (Fe₃O₄) as an iron source, an initial oxidation step to hematite (B75146) (Fe₂O₃) is required. mdpi.com The reaction mechanism then proceeds in stages:

Intermediate Phase Formation: Barium carbonate reacts with iron oxide to form intermediate phases like barium monoferrite (BaFe₂O₄) or SrFeO₃-ₓ in the case of strontium hexaferrite. mdpi.comscirp.org This step involves the release of carbon dioxide (CO₂), leading to significant mass loss. mdpi.com

Hexaferrite Formation: The intermediate phase further reacts with the remaining iron oxide at higher temperatures to form the final M-type hexaferrite phase (BaFe₁₂O₁₉). mdpi.com

The stoichiometry of the reactants, specifically the Fe/Ba molar ratio, is a critical parameter. While the stoichiometric ratio is 12, research has shown that using a slightly sub-stoichiometric ratio of 11 to 12 can be optimal for achieving a single-phase material by preventing the formation of non-magnetic secondary phases like α-Fe₂O₃. researchgate.net The final powder often undergoes a sintering step, where it is compacted and heated to high temperatures (below its melting point of ~1390°C) to form a dense, solid material with enhanced magnetic and mechanical properties. smolecule.comcsic.es

Table 1: Solid-State Reaction Parameters for this compound (BaFe₁₂O₁₉) Synthesis

| Raw Materials | Fe/Ba Ratio | Calcination Temperature (°C) | Sintering Temperature (°C) | Key Findings |

| BaCO₃, α-Fe₂O₃ | 12 | 1000 - 1300 | Not specified | Facilitates solid-state diffusion for ferrite (B1171679) formation. csic.es |

| BaCO₃, α-Fe₂O₃ | Not specified | 800 - 1000 | Not specified | Produces needle-shaped nanomaterials with coercive force of 200-2000 Oe. scispace.com |

| SrCO₃, Fe₃O₄ (UMC) | 11.6 - 12 | 1150 - 1250 | Not specified | La-Co doping lowers the formation temperature of the hexaferrite phase. mdpi.com |

| BaCO₃, Fe₂O₃ | 11 - 12 | Not specified | Not specified | An optimal ratio below 12 is reported to yield almost single-phase samples. researchgate.net |

Wet Chemical Synthesis Routes and Process Optimization

Wet chemical methods have gained prominence as they offer superior control over particle size, morphology, chemical homogeneity, and purity at significantly lower processing temperatures compared to solid-state reactions. These advantages are crucial for producing high-quality nano-sized ferrite powders with tailored magnetic properties.

The sol-gel method is a versatile wet-chemical technique that involves the transition of a solution (sol) into a solid gelatinous network (gel). smolecule.com

Citrate (B86180) Route: Also known as the Pechini method, this technique uses metal nitrates and a chelating agent, most commonly citric acid. scispace.comscirp.org The metal salts and citric acid are dissolved in water, and the solution is heated to evaporate the solvent, forming a viscous gel. scispace.com In some variations, ammonia (B1221849) is used to adjust the pH, and ethanol (B145695) is added to precipitate a barium-iron-citrate complex. scirp.org The resulting gel or precipitate is then dried and calcined at temperatures between 450°C and 900°C to yield the final ferrite powder. scispace.commdpi.com This route is favored for its ability to produce homogeneous, fine powders at low temperatures. scispace.com

Sol-Gel Auto-Combustion: This is an evolution of the citrate route, where the process's inherent energy is harnessed. scirp.org It involves dissolving metal nitrates (oxidizers) and an organic fuel (e.g., citric acid, glycine, urea, sucrose) in water. scirp.orgmdpi.comias.ac.in Upon heating (typically 80-100°C), a viscous gel forms. mdpi.com A rapid increase in temperature (to 150-250°C) causes the gel to spontaneously ignite. scirp.orgmdpi.com The highly exothermic, self-sustaining combustion reaction between the nitrates and the fuel synthesizes the oxide powder in a matter of seconds. ias.ac.in The rapid evolution of gases during combustion helps to dissipate heat and produce fine, porous, and often nanocrystalline powders with a large surface area. ias.ac.inresearchgate.net The properties of the final product can be tuned by controlling the fuel-to-oxidant ratio and the pH of the initial solution. ias.ac.indntb.gov.ua

Co-precipitation is a simple, scalable, and effective method for synthesizing ferrite nanoparticles. smolecule.comnanoient.org The process involves dissolving stoichiometric amounts of metal salts (e.g., chlorides or nitrates of barium and iron) in an aqueous solution. smolecule.comnanoient.org A precipitating agent, typically a strong base like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is then added to the solution. nanoient.orgchalcogen.ro This raises the pH and causes the simultaneous precipitation of the metal cations as hydroxides or carbonates. scispace.comnanoient.org The resulting precipitate is filtered, washed thoroughly to remove impurities, and dried. nanoient.org A final calcination step at temperatures between 300°C and 800°C is required to convert the precursor precipitate into the crystalline hexaferrite phase. scispace.com The co-precipitation method allows for good compositional control and the production of fine particles. nanoient.org

Hydrothermal Synthesis: This method utilizes chemical reactions in aqueous solutions at elevated temperatures (100-300°C) and pressures within a sealed, heated pressure vessel known as an autoclave. sci-hub.se For this compound synthesis, an aqueous solution of barium and iron salts is mixed with a mineralizer (e.g., NaOH), sealed in a Teflon-lined autoclave, and heated. sci-hub.se Under these conditions, the precursors dissolve and recrystallize to form highly crystalline hexaferrite particles, often with well-defined morphologies like hexagonal platelets, directly from the solution without needing a post-synthesis calcination step. sci-hub.seresearchgate.net

Solvothermal Synthesis: This technique is analogous to the hydrothermal method, but it employs a non-aqueous organic solvent instead of water. researchgate.netkoreascience.kr The choice of solvent can influence the reaction environment (e.g., pressure, temperature, solubility of precursors) and allows for greater control over the size, shape distribution, and surface properties of the resulting nanoparticles. koreascience.kr This method has been successfully used to synthesize a variety of ferrite nanostructures, including BaFe₁₂O₁₉. researchgate.netresearchgate.net

The microemulsion method is a sophisticated bottom-up approach for synthesizing nanoparticles with a very narrow size distribution. scispace.comscispace.com A microemulsion is a thermodynamically stable dispersion of two immiscible liquids (e.g., water and oil) stabilized by a surfactant film. aimspress.com In a reverse micelle system (a water-in-oil microemulsion), nano-sized water droplets are dispersed throughout a continuous oil phase. scispace.com These aqueous droplets act as nanoreactors. The synthesis is typically carried out by preparing two separate microemulsions: one containing the aqueous metal salt precursors and the other containing the precipitating agent. When the two microemulsions are mixed, the micelles collide and coalesce, allowing their contents to react and form nanoparticle precipitates within the confined space of the micelles. aimspress.com The particle size is effectively controlled by the water-to-surfactant molar ratio, which dictates the size of the nanoreactors. scispace.com

Table 2: Comparison of Wet Chemical Synthesis Routes for Barium Hexaferrite

| Method | Typical Precursors | Key Parameters | Typical Particle Size | Magnetic Properties (H_c, M_s) |

| Sol-Gel (Citrate) | Metal nitrates, Citric acid | pH, Cation:Citrate ratio, Calcination Temp. (450-900°C) | ~10-100 nm | H_c: ~4228 Oe, M_s: ~66.7 emu/g scirp.org |

| Sol-Gel (Auto-Combustion) | Metal nitrates, Citric acid (fuel) | pH=7, Fuel ratio, Ignition Temp. (~150-250°C) | Nanocrystalline | H_c: ~5000 Oe, M_s: ~55 emu/g ias.ac.in |

| Co-precipitation | Metal chlorides/nitrates, NaOH | pH, Calcination Temp. (300-800°C) | ~5-14 nm (MgFe₂O₄) nanoient.org | H_c: ~580-4800 Oe, M_s: ~33-61.5 emu/g scirp.org |

| Hydrothermal | Metal nitrates, NaOH | Fe/Sr Ratio, Reaction Temp. (~180°C), Time (24h) | ~2 µm wide, 40 nm thick platelets sci-hub.se | Not specified |

| Microemulsion | Metal salts, Surfactant, Oil, Water | Water/surfactant ratio | Ultrafine, monodispersed | Not specified |

Hydrothermal and Solvothermal Synthesis Approaches

Advanced Processing Techniques

Beyond initial powder synthesis, advanced processing techniques are employed to consolidate the powders into dense, high-performance permanent magnets. The goal is to achieve high density while controlling grain growth and, for anisotropic magnets, aligning the crystallites.

Microwave Sintering: This technique uses microwave energy for heating instead of a conventional furnace. The volumetric heating can lead to faster sintering rates at lower temperatures, which helps to limit grain growth and can result in materials with improved mechanical and magnetic properties. csic.es

Spark Plasma Sintering (SPS): SPS is a rapid consolidation method where a pulsed DC current is passed through a graphite (B72142) die containing the ferrite powder, while uniaxial pressure is applied. csic.es The combination of joule heating and pressure allows for densification at lower temperatures and in much shorter times (minutes) than conventional sintering, which is highly effective in producing dense, nanocrystalline magnets. csic.es

Magnetic Field Assisted Processing: To produce anisotropic magnets with superior magnetic properties, the powder particles must be crystallographically aligned. This is achieved by applying a strong external magnetic field to the powder while it is being compacted (either as a dry powder or as a wet slurry). csic.escsic.es The magnetic field orients the individual hexagonal platelets so their easy axis of magnetization (the c-axis) aligns with the field direction. This alignment is then locked in during the subsequent sintering process, resulting in a magnet with a significantly higher remanence and energy product. csic.es

Spray Pyrolysis and Spray Drying

Spray pyrolysis and spray drying are advanced techniques for producing fine, homogeneous ceramic powders. Spray pyrolysis involves atomizing a precursor solution into fine droplets, which are then passed through a high-temperature zone. This process includes solvent evaporation, solute condensation and drying, and high-temperature thermolysis of the particles. scispace.com A key advantage of this method is the ability to maintain excellent stoichiometric control and a uniform distribution of components, which is ideal for mixed-metal oxides like this compound. scispace.com The technique allows for precise control over the particle formation environment by managing the droplet size. scispace.com

Spray drying is a similar, scalable method used to transform a liquid feed into a dry powder. allforone21.comuliege.benih.gov In this process, a solution or suspension containing the metal precursors is atomized into a stream of hot gas (typically air). uliege.bemdpi.com The rapid evaporation of the solvent yields precursor powders, often with a spherical morphology. allforone21.comuliege.be These precursor particles are subsequently calcined at high temperatures to form the final crystalline ferrite phase. uliege.bemdpi.com This method is noted for its good reproducibility and the potential for large-scale production. uliege.be For example, precursor powders obtained by spray drying at inlet/outlet temperatures of 180 °C and 80 °C can be calcined to achieve the desired final product. mdpi.com The resulting powders are often of high quality and chemical homogeneity. uliege.beresearchgate.net

Molten Salt Synthesis

Molten salt synthesis (MSS) is a versatile method for preparing a wide range of oxide materials, including hexagonal ferrites, at temperatures lower than those required for conventional solid-state reactions. mdpi.com In this technique, the reactants (often metal oxides or salts like nitrates) are dissolved in a low-melting-point salt flux, such as a NaCl-KCl mixture. mdpi.comrsc.org The molten salt acts as a solvent, increasing the diffusion rates of the reacting ions and facilitating the formation of the desired crystalline phase. mdpi.com

This method has been successfully used to produce various complex oxides. rsc.org For this compound-type materials, the process can yield phase-pure, hexagonally shaped particles of microscopic dimensions. mdpi.com Key parameters that influence the final product include the reaction temperature, the ratio of precursors to the salt flux, and the chemical nature of the precursors themselves. mdpi.com For instance, using metal nitrates instead of oxides as starting materials is a viable approach. mdpi.com A significant advantage of MSS is the ability to control particle morphology; for example, perfect octahedron-shaped Fe₃O₄ particles have been synthesized using an in-situ molten salt method where ferric acetate (B1210297) is introduced directly into the molten flux. rsc.org However, care must be taken to avoid potential doping of the final product with cations from the salt medium or the crucible. mdpi.com

Sintering Strategies and Microstructural Control

Sintering is a critical step in the manufacturing of dense, high-performance ceramic magnets from ferrite powders. csic.es The process involves the application of heat, and sometimes pressure, to consolidate the powder into a solid piece, which is essential for achieving desirable mechanical and magnetic properties. csic.es The magnetic performance, particularly the maximum energy product (BHmax), is directly correlated with the final density of the sintered magnet. csic.es

Conventional ceramic sintering has been the traditional route for producing ferrite magnets. csic.es However, a major challenge is controlling grain growth during high-temperature processing, as excessive growth can be detrimental to the magnetic properties, especially coercivity. csic.esmdpi.com To mitigate this, sintering additives such as Silicon Dioxide (SiO₂) and Calcium Oxide (CaO) are often employed. mdpi.com SiO₂ helps control grain growth, while CaO can promote densification. mdpi.com

In recent decades, numerous advanced sintering techniques have been explored to improve densification while preserving the fine microstructure of the initial powders. csic.es These innovative methods, such as microwave sintering and spark plasma sintering (SPS), often reduce the required sintering times and temperatures compared to conventional methods. csic.es The choice of scanning strategy and parameters during techniques like laser powder bed fusion (LPBF) also significantly impacts the temperature gradients, thermal stress, and ultimately the microstructural evolution and magnetic properties of the final magnet. mdpi.com The electrical and magnetic properties of ferrites are strongly dependent on microstructural features like grain size, grain boundary characteristics, and porosity, which are all controlled by the chemical composition and the specific sintering process used. metu.edu.tr

Control of Synthesis Parameters and Their Influence on Material Formation

The final properties of this compound are highly sensitive to the conditions maintained during its synthesis. Precise control over parameters such as pH, calcination conditions, and precursor stoichiometry is essential for tailoring the material's magnetic and structural characteristics.

Role of pH in Solution Chemistry

In wet chemical synthesis methods like co-precipitation, the pH of the solution is a critical parameter that profoundly influences the nature of the resulting ferrite nanoparticles. mdpi.comupjs.sk The pH level affects the formation of different iron oxide phases, particle size, and magnetic properties. arxiv.orgscielo.br For instance, in the synthesis of magnetite, pH values between 9.7 and 10.6 tend to yield pure magnetite, whereas lower pH values (below 8.5) can lead to the formation of other iron oxides like goethite and maghemite. scielo.br

For Barium Hexaferrite (BaM), the pH has a direct impact on the magnetic properties of the final product. An increase in pH can lead to an increase in coercivity, which is often attributed to a smaller resulting grain size. scirp.org However, the relationship is not always linear and can depend on other factors like the stoichiometry of the precursors. scirp.org

| Fe:Ba Ratio | pH | Saturation Magnetization (emu/g) | Coercivity (Oe) |

|---|---|---|---|

| 10 | 11.0 | 66.1 | 3400 |

| 10 | 12.5 | 43.6 | 4334 |

| 11 | 11.0 | 60.1 | 4585 |

| 11 | 12.5 | 46.2 | 4435 |

Impact of Calcination Temperature and Duration

Calcination is a heat treatment step used to decompose precursors and induce crystallization of the desired ferrite phase. unand.ac.idmdpi.com Both the temperature and the duration of calcination have a significant influence on the phase composition, crystallinity, and particle size of the final material. mdpi.comnih.gov

Generally, increasing the calcination temperature leads to higher crystallinity and larger crystallite sizes. undip.ac.id For example, in the synthesis of CeO₂ nanoparticles, diffraction peaks become sharper and narrower at higher temperatures (600-700°C), indicating better crystal formation and growth. undip.ac.id Similarly, for iron oxides, increasing the calcination temperature from 200°C to 500°C results in the formation of nearly pure hematite with increased particle sizes. mdpi.com However, excessively high temperatures can lead to unwanted grain growth and agglomeration, which may degrade magnetic properties. researchgate.net The duration of calcination is also crucial; insufficient time can lead to incomplete decomposition of precursor compounds. unand.ac.id Therefore, optimizing both temperature and time is necessary to achieve a pure phase with the desired particle size. mdpi.comnih.gov

| Parameter | Effect of Increase | Observation |

|---|---|---|

| Temperature | Increases crystallite size | Higher temperatures provide more energy for crystal growth. |

| Temperature | Improves phase purity | Ensures complete decomposition of precursors and formation of the stable crystalline phase. |

| Duration | Promotes crystal growth | Longer times at temperature allow for further grain growth. |

| Duration | Ensures reaction completion | Prevents the presence of intermediate or unreacted phases in the final product. |

Precursor Stoichiometry and Anion/Cation Ratio Effects

The stoichiometry of the initial precursors, particularly the ratio of cations (e.g., Fe³⁺ to Ba²⁺ or Sr²⁺), is fundamental to forming the correct M-type hexaferrite phase. The ideal stoichiometric ratio for BaFe₁₂O₁₉ or SrFe₁₂O₁₉ is 12. Deviations from this ratio can affect the magnetic properties. scirp.org

Furthermore, the substitution of cations within the hexaferrite lattice is a common strategy to tune its magnetic properties for specific applications. For example, substituting Fe with elements like Manganese (Mn), Aluminum (Al), and Silicon (Si), and substituting Sr with Calcium (Ca) can significantly alter the coercivity (Hc) and remanent magnetization (4πMr). mdpi.com Al-Si-Mn additions can effectively control crystallite growth, leading to an increase in coercivity, though often at the expense of magnetization. mdpi.com The ratio of these substitutions must be carefully optimized to achieve the best performance for permanent magnet applications. mdpi.com For instance, in one study, the composition Sr₀.₈Ca₀.₂Fe₁₀.₂Mn₀.₁Al₀.₂Si₀.₁O₁₉₋d was identified as having an optimal balance of magnetic properties. mdpi.com

| Substitution Level (x) | Remanent Magnetization (4πMᵣ) (kG) | Coercivity (H꜀) (kOe) |

|---|---|---|

| 0.00 | 2.53 | 4.01 |

| 0.05 | 2.41 | 4.46 |

| 0.10 | 2.31 | 4.80 |

| 0.15 | 2.18 | 4.75 |

| 0.20 | 2.01 | 4.68 |

Influence of Chelating and Reducing Agents

In solution-based synthesis methodologies for this compound (M-type barium hexaferrite, BaFe₁₂O₁₉), such as sol-gel and auto-combustion techniques, chelating and reducing agents play a pivotal role in determining the characteristics of the final product. These agents influence the homogeneity of the precursor solution, the reaction pathway, the formation temperature, and ultimately the structural and magnetic properties of the synthesized ferrite particles.

Chelating Agents

Chelating agents are organic molecules that can form multiple bonds with a single metal ion, creating stable, soluble complexes called chelates. In the synthesis of this compound, they ensure a uniform distribution of barium (Ba²⁺) and iron (Fe³⁺) cations in the precursor solution, preventing selective precipitation and promoting the formation of the desired hexaferrite phase upon heating. rsc.orgresearchgate.net The choice of chelating agent and the control of reaction parameters like pH and molar ratios are critical for achieving phase-pure nanoparticles with controlled morphology. researchgate.net

Commonly employed chelating agents include citric acid, ethylenediaminetetraacetic acid (EDTA), and various organic acids. rsc.orgmdpi.com Citric acid is widely used due to its effectiveness and low cost. rsc.org It forms stable complexes with the metal cations, which upon heating undergo combustion, providing the energy for the formation of the ferrite. mdpi.com The molar ratio of citric acid to metal ions (CA/M) and the pH of the precursor solution are crucial. researchgate.net Studies have shown that incomplete chelation, which occurs at low pH values or insufficient CA/M ratios, leads to the formation of intermediate phases such as γ-Fe₂O₃ and BaFe₂O₄ alongside the desired BaFe₁₂O₁₉. researchgate.net Conversely, complete chelation at optimal pH (e.g., pH 7-9) promotes the formation of a single, pure BaFe₁₂O₁₉ phase. researchgate.net

EDTA, another powerful chelating agent, is sometimes used to replace or supplement citric acid. rsc.org Due to its higher decomposition temperature, EDTA can help prevent the premature formation of undesirable intermediate phases like barium carbonate, thereby aiding in the synthesis of a phase-pure product. rsc.org Other agents like tartaric acid have also been shown to limit the formation of barium carbonate. rsc.org Research has also explored the use of stearic acid, which enabled the formation of single-phase, superparamagnetic BaFe₁₂O₁₉ nanoparticles at a relatively low temperature of 700°C. researchgate.net

The influence of different chelating agents on the synthesis and properties of hexaferrites is summarized in the table below, based on various research findings.

| Chelating Agent | Synthesis Method | Key Findings | Resulting Properties |

| Citric Acid | Sol-gel auto-combustion | Acts as an effective chelating agent and fuel. mdpi.com The CA/M ratio and pH are critical for phase purity. researchgate.net | Single-phase BaFe₁₂O₁₉ at optimal pH and CA/M ratio. researchgate.net |

| EDTA | Sol-gel | Has a higher decomposition temperature than citric acid, limiting the formation of unwanted BaCO₃. rsc.org | Aids in the formation of phase-pure products. rsc.org |

| Stearic Acid | Sol-gel | Facilitated the formation of single-phase BaM. researchgate.net | 20 nm superparamagnetic nanocrystals formed at 700°C. researchgate.net |

| Glycine | Sol-gel / Combustion | Acts as a chelator and fuel; has a lower ignition temperature than citrate. rsc.org | Can be advantageous for controlling combustion reactions. rsc.org |

| Ginger Extract | Combustion | Acted as a "green" chelating agent and reducing fuel for X-type hexaferrites. unive.it | Resulted in slightly smaller crystallite sizes (28-31 nm). unive.it |

Reducing Agents

Reducing agents are utilized in several synthesis strategies, either as fuels in combustion methods or in post-synthesis treatments to modify the material's properties. In auto-combustion synthesis, organic compounds like urea, glycine, and citric acid not only chelate the metal ions but also act as reducing agents (fuels) that ignite to provide the thermal energy for the reaction. rsc.orgnih.govresearchgate.net Natural extracts, such as ginger root, have also been successfully used as a reducing fuel, demonstrating a green chemistry approach to synthesizing X-type hexaferrites. unive.it

In other approaches, a separate reduction step is introduced. For instance, a hydrogen reduction process can be applied to synthesized BaFe₁₂O₁₉ compacts at high temperatures (600-900°C). researchgate.net This treatment can partially or completely reduce the hexaferrite. A subsequent re-calcination in air can reform the BaFe₁₂O₁₉ phase, but with altered crystallite sizes and enhanced magnetic properties, such as a significant increase in saturation magnetization. researchgate.net The use of different carbon-based reducing agents has also been explored for synthesizing barium ferrite/magnetite nanocomposites. researchgate.net In some specialized methods like Self-Propagating High-Temperature Synthesis (SHS), an internal oxidizing agent (e.g., BaO₂ or sodium perchlorate) is used, creating a self-sustaining redox reaction that drives the formation of the ferrite. ucl.ac.uk

The table below details research findings on the use of reducing agents and their impact on the final hexaferrite material.

| Reducing Agent / Fuel | Synthesis Method | Treatment Conditions | Key Findings & Impact on Properties |

| Hydrogen (H₂) | Post-synthesis reduction | Isothermal treatment at 600-900°C, followed by re-calcination at 1200°C. researchgate.net | Initial reduction followed by re-calcination converted samples back to BaFe₁₂O₁₉ with altered crystallite size (154-204 nm) and magnetic properties. researchgate.net |

| Ginger Extract | Combustion | Used as a reducing fuel; pre-heated at 550°C, final heating at 900°C. unive.it | Produced hard magnetic X-type hexaferrites; saturation magnetization up to 33.87 Am²/kg and coercivity of 262.2-318.3 kA m⁻¹. unive.it |

| Urea | Sol-gel auto-combustion | Used as a fuel for synthesis of Al-substituted calcium hexaferrite. nih.gov | Facilitated the formation of nano-sized hexaferrite particles. nih.gov |

| Oxalic acid dihydride (ODH) | Combustion | Spontaneously ignites on dehydration. sci-hub.st | Yielded BaM with a grain size of 0.2 µm at 850°C. sci-hub.st |

Structural Characterization and Advanced Analytical Techniques Applied to Ferroxdure

Crystallographic Analysis Methodologies

Crystallographic analysis provides detailed information about the arrangement of atoms within the Ferroxdure structure, including phase identification, lattice parameters, and space group.

X-ray Diffraction (XRD) and Rietveld Refinement for Phase Identification and Structural Parameters

X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in this compound samples and determine their structural parameters. malayajournal.orgijstr.orgktu.ltnih.govh2.pltandfonline.commatec-conferences.org The characteristic diffraction pattern obtained from XRD is compared with standard databases, such as JCPDS files, to confirm the formation of the desired hexagonal M-type ferrite (B1171679) phase, typically BaFe12O19 or SrFe12O19. ijstr.orgtandfonline.comias.ac.in

Rietveld refinement is a powerful analysis method applied to XRD data. h2.plresearchgate.netcsic.esresearchgate.net It involves fitting a calculated diffraction pattern to the experimental data by refining structural parameters such as lattice parameters (a and c), atomic positions, crystallite size, and phase fractions. h2.pl This method allows for a more precise determination of structural details and can reveal the presence of minor impurity phases that might not be immediately obvious from a simple peak analysis. malayajournal.orgijstr.orgh2.plresearchgate.nettandfonline.com For hexagonal ferrites like BaFe12O19 and SrFe12O19, Rietveld refinement confirms the hexagonal structure with the P63/mmc space group. nih.govtandfonline.com Studies using Rietveld refinement on doped barium ferrites, such as BaCoxTixFe12-2xO19, have shown that lattice parameters can change with the substitution of ions, and the method can determine the atomic positions of the substituted ions. Rietveld analysis of SrFe12O19 has also been used to investigate structural features responsible for properties like ferroelectricity. researchgate.net

Data from Rietveld refinement can provide quantitative information about the relative abundance of different phases in a sample. For instance, XRD analysis combined with Rietveld refinement has shown that commercial barium ferrite powder primarily consists of the hexagonal BaFe12O19 phase (around 97.8 wt.%), with minor amounts of rhombohedral Fe2O3. h2.pl

Interactive Table 1: Typical Lattice Parameters for BaFe12O19 and SrFe12O19

| Compound | Space Group | a (Å) | c (Å) |

| BaFe12O19 | P63/mmc | ~5.89 | ~23.19 |

| SrFe12O19 | P63/mmc | ~5.88 | ~23.04 |

Note: Values can vary slightly depending on synthesis method, particle size, and any doping.

Neutron Powder Diffraction for Magnetic Ordering and Crystal Structure

Neutron powder diffraction is a valuable technique for investigating both the crystal structure and, particularly, the magnetic structure of materials like this compound. csic.essciopen.comurfu.rucapes.gov.bractascientific.comcnr.itresearchgate.netd-nb.info Unlike X-ray diffraction, which primarily probes the electron cloud, neutron diffraction is sensitive to the nuclear structure and the magnetic moments of atoms. cnr.it This allows for the determination of the arrangement and orientation of magnetic spins within the material.

Studies on barium ferrite (BaFe12O19) and strontium ferrite (SrFe12O19) using neutron diffraction have confirmed their crystal structures and provided insights into their ferrimagnetic ordering. csic.escapes.gov.bractascientific.comcnr.itd-nb.info For instance, neutron diffraction on BaFe12O19 has confirmed the collinear Gorter model, with spins aligned along the hexagonal c-axis. capes.gov.br In the case of substituted ferrites, neutron diffraction can help determine the preferred crystallographic sites of the substituting ions and their impact on the magnetic structure. urfu.rucnr.it Rietveld analysis is also applied to neutron diffraction data, often in combination with X-ray diffraction data, for a more comprehensive structural and magnetic refinement. csic.esurfu.rucnr.it This combined approach is particularly useful when atoms with similar X-ray scattering lengths but different neutron scattering lengths are present. cnr.it

Neutron diffraction studies have investigated the effect of temperature on the crystal and magnetic structures of strontium ferrite, revealing information about distortions and magnetic regions. csic.es They have also been used to study the complex magnetic behavior in doped barium ferrites, such as the presence of longitudinal conical magnetic order. actascientific.com

Electron Diffraction Patterns (EDP)

Electron Diffraction Patterns (EDP), often obtained in Transmission Electron Microscopy (TEM), provide crystallographic information from very small areas of a sample, down to the nanoscale. ias.ac.inacs.org EDP can confirm the crystalline nature and phase of individual nanoparticles or selected regions within a larger sample. ias.ac.inacs.org The arrangement of spots or rings in the EDP is characteristic of the crystal structure and orientation of the analyzed area.

For this compound nanoparticles, EDP can complement XRD by providing localized crystallographic information, which is particularly useful for studying nanocrystalline samples or identifying different phases at the grain level. ias.ac.in Broad rings in the EDP can indicate the fine crystalline nature of nanoparticles. ias.ac.in Selected area electron diffraction (SAED), a mode of TEM, is used to obtain diffraction patterns from specific areas, confirming the crystal structure of individual nanoparticles or nanofibers. ias.ac.inacs.org

Microstructural and Morphological Characterization

Microstructural and morphological characterization techniques provide visual information about the size, shape, surface features, and arrangement of grains or particles in this compound materials.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface and Grain Morphology

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are widely used to examine the surface morphology and grain structure of this compound samples. malayajournal.orgijstr.orgnih.govh2.plmatec-conferences.orgias.ac.intandfonline.comacs.orgamericanelements.comscience.govaip.orgijnnonline.netresearchgate.netaip.orgsharif.eduijcm.ir These techniques provide high-resolution images that reveal details about particle shape, size distribution, agglomeration, and the presence of pores or defects. malayajournal.orgijstr.orgnih.govh2.plmatec-conferences.orgias.ac.inacs.orgaip.orgijnnonline.netresearchgate.netaip.orgsharif.eduijcm.ir

SEM images of barium ferrite and strontium ferrite often show particles with hexagonal or plate-like structures, characteristic of their crystal habit. malayajournal.orgnih.gov The images can also illustrate the uniformity of particle distribution and the degree of crystallite formation. malayajournal.org FESEM, with its higher resolution, allows for more detailed observation of nanoscale features and surface textures. malayajournal.orgnih.govtandfonline.comacs.orgaip.orgijcm.ir Studies using FESEM have shown that the morphology can be influenced by the synthesis method and processing parameters, such as calcination temperature. nih.govtandfonline.comijnnonline.net For example, higher calcination temperatures can lead to increased particle size and agglomeration. ijnnonline.net SEM and FESEM are also used to assess the grain size, which can vary significantly depending on the synthesis route and thermal treatment. h2.plias.ac.intandfonline.comaip.orgresearchgate.net

Interactive Table 2: Observed Morphologies of this compound Materials via SEM/FESEM

| Material | Observed Morphology | Notes | Source(s) |

| BaFe12O19 | Plate-like, hexagonal, irregular | Can show uniform distribution or agglomerates | malayajournal.orgnih.govh2.plias.ac.inresearchgate.net |

| SrFe12O19 | Hexagonal, irregular, spherical | Morphology can change with processing | ijstr.orgnih.govijnnonline.net |

| BaFe12O19 nanofibers | Single-particle-chain structure | Consists of stacked nanoparticles | acs.org |

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM/FESEM, enabling the characterization of the internal structure of this compound nanoparticles, including defects, crystal planes, and nanoscale morphology. aimspress.comnih.govias.ac.inacs.orgamericanelements.comamericanelements.comrasayanjournal.co.in TEM can reveal the size and shape of individual nanoparticles in detail, confirming observations made by SEM and FESEM. nih.govias.ac.inacs.orgrasayanjournal.co.in

High-resolution TEM (HRTEM) allows for the visualization of lattice fringes, which can be used to determine interplanar distances and confirm the crystal structure at the atomic level. nih.govacs.org HRTEM images can also highlight the presence of structural defects within the nanoparticles. nih.gov TEM is particularly valuable for studying nanomaterials, such as barium ferrite nanofibers composed of single-particle chains, where it can confirm the nanoscale arrangement and structure. acs.org Selected area electron diffraction (SAED), often performed in TEM, provides crystallographic information from specific nanoscale regions, complementing HRTEM imaging. ias.ac.inacs.org

Interactive Table 3: Nanoscale Features Characterized by TEM/HRTEM

| Feature | Information Obtained | Source(s) |

| Nanoparticle size/shape | Detailed morphology at nanoscale | nih.govias.ac.inacs.orgrasayanjournal.co.in |

| Lattice fringes | Interplanar distances, crystal structure | nih.govacs.org |

| Structural defects | Identification of imperfections | nih.gov |

| Nanoscale arrangement | Structure of nanofibers or assemblies | acs.org |

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and roughness of this compound materials. Studies on barium ferrite (BaFe₁₂O₁₉) films have shown that the surface roughness can be influenced by factors such as the substrate material and deposition temperature. For instance, BaFe films deposited on silicon substrates exhibited greater mean surface roughness (Rₐ = 11.4–27 nm) compared to those on amorphous SiO₂/Si substrates (Rₐ = 3.9–17 nm). scilit.com This increase in roughness with higher substrate temperatures is attributed to the evolution of grain boundaries and step formation during the deposition and annealing processes. scilit.com AFM can reveal distinct grain structures on the surface of composites containing ferrite nanoparticles, with roughness values varying depending on the filler concentration. nih.gov It's important to note that AFM-measured surface roughness can be influenced by experimental variables like tip radius and scan size. spectraresearch.com

| Material | Substrate | Mean Surface Roughness (Rₐ) | Notes | Source |

| BaFe films | Si | 11.4–27 nm | Roughness increased with substrate temperature | scilit.com |

| BaFe films | Amorphous SiO₂/Si | 3.9–17 nm | Roughness increased with substrate temperature | scilit.com |

| PVA matrix with 2-6 wt.% nano-spinel filler | Not specified | 1.7–3.4 nm | Distinct grain structure observed | nih.gov |

Magnetic Force Microscopy (MFM) for Magnetic Domain Configuration

Magnetic Force Microscopy (MFM) is employed to visualize the magnetic domain structure of this compound materials. This technique probes the magnetic forces between a magnetic tip and the sample surface, providing information about the spatial arrangement of magnetic domains. Studies on bulk barium ferrite (BaFe₁₂O₁₉) single crystals have revealed distinct magnetic domain patterns on different crystallographic planes. researchgate.net On the basal plane, the domain patterns appear as flowers or stars, while on the prism plane, they are observed as long elongated spikes or stripe domains. researchgate.net MFM can also show the change in domain structure with the application of an external magnetic field and the dependence of domain width on crystal thickness. researchgate.net For instance, the domain width in barium ferrite crystals decreased from 32 µm to 9 µm as the thickness decreased from 800 µm to 100 µm. researchgate.net MFM is particularly useful for analyzing the magnetic domain structure of thin films, which are typically flat with nanometer-scale roughness, minimizing crosstalk with topography signals. researchgate.net However, for bulk ceramics or single crystals, proper cutting and polishing are necessary to achieve sub-micrometer roughness for high-quality MFM images. researchgate.net MFM studies have shown that the magnetic domain structure in materials like barium ferrite can resemble those found in thick uniaxial crystals with high magnetic anisotropy. ntmdt-si.com

Spectroscopic Characterization for Chemical Bonding and Cation Distribution

Spectroscopic techniques provide crucial information about the chemical bonding, elemental composition, and cation distribution within the this compound structure. This understanding is vital for correlating the synthesis process and composition with the resulting magnetic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is widely used to investigate the vibrational modes and chemical bonds in this compound materials, confirming the formation of the ferrite phase and providing insights into the local atomic structure. FTIR spectra of M-type ferrites, such as strontium ferrite (SrFe₁₂O₁₉) and barium ferrite (BaFe₁₂O₁₉), typically exhibit characteristic absorption bands in the range of 400–600 cm⁻¹, corresponding to the stretching vibrations of metal-oxygen bonds in the tetrahedral and octahedral sites of the hexagonal lattice. mdpi.comjetir.orgresearchgate.netresearchgate.nethexapb.comjournalspress.commalayajournal.orgresearchgate.net For strontium ferrite, bands around 450 cm⁻¹ and 619 cm⁻¹ have been attributed to the intrinsic vibrations of tetrahedral and octahedral sites, respectively. mdpi.com Other studies on strontium ferrite have identified bands at 584.82 cm⁻¹ and 422.71 cm⁻¹, corresponding to tetrahedral and octahedral Fe³⁺–O stretching vibrations, respectively, with a peak at 539.86 cm⁻¹ associated with Sr–O stretching. rsc.org In barium ferrite, absorption peaks around 587–583 cm⁻¹ and 377–375 cm⁻¹ have been assigned to tetrahedral and octahedral complexes. researchgate.net The position and intensity of these bands can be influenced by factors such as synthesis method, calcination temperature, and elemental substitutions, reflecting changes in bond lengths and lattice structure. jetir.orgjournalspress.comrsc.org FTIR analysis confirms the presence of metal-oxygen bonds involving Fe, Ba, and Sr, validating the formation of the ferrite structure. researchgate.netjournalspress.com

| Material | Characteristic FTIR Bands (cm⁻¹) | Assignment | Source |

| SrFe₁₂O₁₉ | ~450, ~619 | Tetrahedral and Octahedral site vibrations | mdpi.com |

| SrFe₁₂O₁₉ | 584.82, 422.71, 539.86 | Tetrahedral Fe³⁺–O, Octahedral Fe³⁺–O, Sr–O stretching | rsc.org |

| BaFe₁₂O₁₉ | 587–583, 377–375 | Tetrahedral and Octahedral complexes | researchgate.net |

| BaFe₁₂O₁₉ | 420, 540 | Ba-O and Fe-O in octahedral and tetrahedral sites | researchgate.net |

| M-type Ferrites | 400–600 range | Metal-oxygen stretching (tetrahedral & octahedral) | jetir.orghexapb.comjournalspress.com |

Raman Spectroscopy

Raman spectroscopy is a valuable technique for analyzing the structural details, lattice distortions, and crystallite size of M-type hexagonal ferrites like this compound. mdpi.comcpsjournals.cn The Raman spectra of strontium ferrite (SrFe₁₂O₁₉) show characteristic peaks that correspond to the Raman vibration modes of the M-type structure, confirming its formation. mdpi.com Group theory predicts a specific number of Raman-active modes for SrFe₁₂O₁₉ (42 Raman-active modes: 11A₁g + 14E₁g + 17E₂g). mdpi.com Specific Raman bands can be assigned to vibrations at different crystallographic sites. For example, in SrFe₁₂O₁₉, a band at 729 cm⁻¹ is attributed to the tetrahedral site (4f₁ site) with A₁g symmetry, while bands at 686 cm⁻¹ and 615 cm⁻¹ are assigned to the bipyramidal (2b site) and octahedral sites (4f₂ site), respectively, both with A₁g symmetry. iphy.ac.cn The presence of a vibrational mode around 700 cm⁻¹ is particularly indicative of the existence of strontium hexaferrite. mdpi.comresearchgate.net In barium ferrite (BaFe₁₂O₁₉), prominent Raman modes have been observed at 685 cm⁻¹ (assigned to the FeO₅ bipyramidal group, A₁g) and 336 cm⁻¹ (related to the octahedral 12k site, E₂g). researchgate.net Other characteristic peaks in barium ferrite include those at 713 cm⁻¹ and 684 cm⁻¹ (assigned to A₁g vibrations of Fe-O bonds at tetrahedral 4f₁ and bipyramidal 2b sites), 527 cm⁻¹, 285 cm⁻¹, and 212 cm⁻¹ (due to E₁g vibrations), and 335 cm⁻¹ (due to E₂g vibration). researchgate.net Raman spectroscopy can also be used to study the effect of substitutions on the lattice and confirm the incorporation of dopant ions. iphy.ac.cnmdpi.com Changes in peak positions and intensities in Raman spectra can indicate lattice strain or changes in cation distribution. mdpi.com

| Material | Characteristic Raman Bands (cm⁻¹) | Assignment | Source |

| SrFe₁₂O₁₉ | ~700 | Existence of Strontium Hexaferrite | mdpi.comresearchgate.net |

| SrFe₁₂O₁₉ | 729 | Tetrahedral site (4f₁), A₁g symmetry | iphy.ac.cn |

| SrFe₁₂O₁₉ | 686 | Bipyramidal site (2b), A₁g symmetry | iphy.ac.cn |

| SrFe₁₂O₁₉ | 615 | Octahedral site (4f₂), A₁g symmetry | iphy.ac.cn |

| BaFe₁₂O₁₉ | 685 | FeO₅ bipyramidal group, A₁g symmetry | researchgate.net |

| BaFe₁₂O₁₉ | 336 | Octahedral (12k) site, E₂g symmetry | researchgate.net |

| BaFe₁₂O₁₉ | 713, 684, 527, 285, 212, 335 | Various Fe-O vibrations at different sites (4f₁, 2b, E₁g, E₂g) | researchgate.net |

Mössbauer Spectroscopy for Cation Site Occupancy Determination

Mössbauer spectroscopy, particularly ⁵⁷Fe Mössbauer spectroscopy, is a powerful technique for determining the cation site occupancy and valence states of iron ions in the this compound structure. mdpi.comresearchgate.netmdpi.comtandfonline.com The hexagonal structure of M-type ferrites contains five crystallographically inequivalent sites for Fe³⁺ ions: 12k, 4f₁, 4f₂, 2a, and 2b. mdpi.comrsc.org Mössbauer spectra are typically fitted with multiple sextets, each corresponding to Fe³⁺ ions in one of these distinct sites. mdpi.com The isomer shift values obtained from Mössbauer spectra can confirm the valence state of iron, with values in the range of 0.05–0.5 mm/s typically corresponding to Fe³⁺. mdpi.commdpi.com Mössbauer spectroscopy allows researchers to determine the preferential occupancy of these sites by Fe³⁺ and substituting ions. mdpi.comresearchgate.netmdpi.comaip.orgaip.org For example, studies on substituted strontium ferrite (SrFe₁₂₋ₓ(Cr₀.₅Al₀.₅)ₓO₁₉) have indicated that Cr and Al ions preferentially occupy certain sites. aip.org In Zn-substituted barium hexaferrite (Ba₁₋ₓZnₓFe₁₂O₁₉), Mössbauer spectra have shown that Zn²⁺ ions tend to occupy the tetrahedral 4f₁ site, which can enhance magnetization. researchgate.net Mössbauer analysis provides quantitative information about the relative area of the spectral components, which is proportional to the number of Fe³⁺ ions in each site. researchgate.netmdpi.comrsc.org This data is crucial for understanding how elemental substitutions and synthesis conditions affect the distribution of cations and, consequently, the magnetic properties. mdpi.comresearchgate.netaip.org Mössbauer spectroscopy can also reveal the presence of different magnetic phases or superparamagnetic behavior in nanoscale ferrite samples. mdpi.com

| Material | Technique | Key Findings | Source |

| SrFe₁₂O₁₉ | ⁵⁷Fe Mössbauer | Confirms Fe³⁺ valence state, reveals cation distribution over 12k, 4f₁, 4f₂, 2a, and 2b sites. | mdpi.commdpi.com |

| SrFe₁₂₋ₓ(Cr₀.₅Al₀.₅)ₓO₁₉ | ⁵⁷Fe Mössbauer | Cr and Al ions preferentially occupy certain sites. | aip.org |

| SrFe₁₂₋ₓ(Sn₀.₅Zn₀.₅)ₓO₁₉ | ⁵⁷Fe and ¹¹⁹Sn Mössbauer | Zn and Sn ions preferentially occupy 2b and 4f₂ sites. | aip.org |

| Ba₁₋ₓZnₓFe₁₂O₁₉ | ⁵⁷Fe Mössbauer | Zn²⁺ ions preferentially occupy 4f₁ site, affecting hyperfine parameters and cation distribution. | researchgate.net |

| Sr₁₋ₓMnₓFe₁₂₋ₓYₓO₁₉ | ⁵⁷Fe Mössbauer | Mn and Y preferentially occupy 12k, 4f₂, and 2b sites; superparamagnetic doublet observed in codoped samples. | mdpi.com |

| BaFe₁₂O₁₉ | ⁵⁷Fe Mössbauer | Reveals Fe³⁺ distribution over 4f₂, 12k, 2a, 4f₁, and 2b sublattices. | rsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and surface chemistry of materials. XPS is used to analyze the near-surface layer of this compound materials, which can differ in composition and chemical state from the bulk. Studies on barium ferrite (BaFe₁₂O₁₉) coatings have utilized XPS to determine the elemental composition of the near-surface layer. nih.gov The presence of elements like barium, iron, and oxygen is confirmed, along with potential contaminants like carbon. nih.gov XPS can identify different chemical species present on the surface, such as metal oxides and hydroxides. acs.org For strontium-containing ferrites, XPS studies have revealed the presence of different strontium species with distinct binding energies, suggesting surface enrichment of phases like SrO or Sr(OH)₂. acs.org XPS is particularly valuable for investigating surface segregation phenomena, where certain elements accumulate at the surface, which can significantly impact the material's properties and performance, especially in applications like electrodes. acs.orgmdpi.comnih.gov Analyzing core level spectra of elements like Fe, Ba, and Sr using XPS provides insights into their valence states and bonding environments at the surface. acs.org

| Material | Technique | Key Findings | Source |

| BaFe₁₂O₁₉ coatings | XPS | Elemental composition of the near-surface layer (Ba, Fe, O, C). | nih.gov |

| Sr-containing ferrites | XPS | Identification of different Sr species (e.g., SrO, Sr(OH)₂), suggesting surface enrichment. | acs.org |

| La₀.₆Sr₀.₄FeO₃₋δ | XPS | Surface chemistry analysis, including Sr segregation and formation of phases like SrCO₃ at the interface. | mdpi.com |

| La₀.₆Sr₀.₄FeO₃₋δ | NAP-XPS | Observation of Fe(0) formation on the surface under cathodic polarization. | nih.gov |

Thermal Analysis Techniques in Research Context

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are indispensable tools in the research and development of this compound-type materials. These methods provide insights into how these ferrites behave under varying temperature conditions, which is critical for optimizing synthesis processes, predicting performance at elevated temperatures, and understanding their fundamental thermal properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time while the sample is subjected to a controlled temperature program and atmosphere. This technique is widely used in the study of this compound and related ferrites to evaluate their thermal stability and identify decomposition stages.

Research findings on barium ferrite (BaFe₁₂O₁₉) and strontium ferrite (SrFe₁₂O₁₉) using TGA have revealed characteristic weight loss profiles corresponding to different thermal events. For instance, TGA of precursor materials used in the synthesis of BaFe₁₂O₁₉ or SrFe₁₂O₁₉ often shows initial weight loss below 200 °C attributed to the removal of adsorbed water and moisture sharif.eduresearchgate.net. Further weight loss at higher temperatures is typically associated with the decomposition of organic materials, nitrates, or other precursor components, which is crucial for the formation of the desired ferrite phase chalcogen.roijert.org. Studies on BaFe₁₂O₁₉ precursors synthesized by methods like sol-gel auto-ignition show significant weight loss stages corresponding to the combustion and decomposition of the organic gel and nitrates iphy.ac.cnaip.org. For strontium hexaferrite (SrFe₁₂O₁₉) fibers synthesized by electrospinning, TG-DTA results indicate complete decomposition of polyacrylonitrile (B21495) (PAN) precursors and crystallization occurring above 500 °C snru.ac.thtci-thaijo.org.

TGA can also be used to assess the thermal stability of ferrite composites. For example, in natural rubber-barium ferrite composites, TGA showed a one-stage thermal decomposition of the rubber matrix between 300 °C and 400 °C, with the barium ferrite filler increasing the thermal stability of the composite scirp.org. The percentage weight loss in such composites varies depending on the ferrite loading scirp.org.

Data from TGA studies can help determine the appropriate calcination temperatures required for the complete formation of the ferrite phase. For instance, TGA curves can show when weight loss stabilizes, indicating that decomposition is complete and the desired phase is likely formed at that temperature or higher chalcogen.roresearchgate.net. Research on Sr-Ba-Mg-based X-type hexagonal ferrites used TGA to estimate the temperature required for phase formation researchgate.net. Similarly, thermal analysis by TGA/DTA on precursors for strontium-barium ferrite indicated that the ferrite could be yielded after calcination above 700 °C .

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are both subjected to the same controlled temperature program. DTA is sensitive to thermal events that involve energy changes, such as phase transitions, decomposition, oxidation, and crystallization, which manifest as endothermic or exothermic peaks in the DTA curve udc.es.

In the study of this compound-type ferrites, DTA is often performed simultaneously with TGA (TG-DTA) to correlate mass changes with thermal events. DTA curves of ferrite precursors show exothermic peaks corresponding to the combustion of organic components and crystallization of the ferrite phase chalcogen.ro. Endothermic peaks may indicate dehydration or decomposition reactions that absorb heat udc.es.

For strontium hexaferrite (SrFe₁₂O₁₉) fiber synthesis, TG-DTA analysis confirmed that the crystallization of SrFe₁₂O₁₉ occurred above 500 °C, coinciding with the decomposition of the organic precursor snru.ac.thtci-thaijo.org. Studies on LiNi₀.₅PrₓFe₂₋ₓO₄ ferrites showed exothermic peaks in the DTA curve related to the decomposition of remaining organic components and the formation of the spinel phase chalcogen.ro. DTA, alongside TGA, has been used to study the thermal decomposition chemistry of acetylacetonate (B107027) precursors for lanthanum strontium ferrites, identifying important temperature points associated with vaporization and decomposition of organic groups ijert.orgijert.org.

DTA is valuable for determining the temperatures at which significant phase transformations or reactions occur, guiding the selection of appropriate heat treatment temperatures during synthesis. For example, TG-DTA analysis of SrFe₁₂O₁₉ nanodisks helped study the temperature-dependent hexagonal phase formation researchgate.net.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference at the same rate. DSC directly quantifies the heat flow associated with thermal transitions and reactions, providing calorimetric data udc.es. This technique is used to study glass transitions, melting, crystallization, solid-state transitions, and curing reactions in materials.

While less commonly reported for studying the high-temperature formation of the ferrite phase itself compared to TGA/DTA, DSC is applied to study the thermal properties of this compound-containing composites or to analyze thermal events in precursor materials at lower temperatures. For natural rubber-barium ferrite composites, DSC analysis showed a small variation in the glass transition temperature of the rubber matrix with the addition of barium ferrite scirp.orgresearchgate.net. The glass transition, a second-order event, appears as a step change in the DSC curve corresponding to a change in heat capacity researchgate.net. DSC can also be used to calculate activation energies and thermodynamic parameters related to these transitions scirp.org.

In the context of ferrite synthesis precursors, DSC can complement TGA/DTA by providing more detailed information about the energy changes involved in decomposition and phase formation. Studies on LiNi₀.₅PrₓFe₂₋ₓO₄ ferrites utilized DSC alongside TGA and DTA to elaborate on the fabrication process, decomposition, and annealing temperatures, with DSC peaks related to weight loss events observed in TGA chalcogen.ro. DSC analysis on copper ferrite nanostructured synthesized by mechanical alloying showed endothermic peaks related to the formation of intermediate phases and structural transformations theiet.org.

DSC can also be adapted for simultaneous measurements, such as DSC-electromagnetic measurements, to provide complementary data on thermally induced changes in magnetic materials, although this is a more advanced application mdpi.com.

Theoretical Models and Computational Studies of Ferroxdure

Crystal Structure Models: Magnetoplumbite, Hexagonal, and Block-Based Approaches (R-S, Spinel-based)

The crystal structure of Ferroxdure is best described by the magnetoplumbite (M-type) structure. nih.govuliege.beresearchgate.net This hexagonal structure belongs to the space group P6₃/mmc. pensoft.netscispace.com A useful way to conceptualize this complex structure is through a block-based approach, where the unit cell is described as a stacking of simpler structural units along the c-axis. uliege.bescispace.com

The iron (Fe³⁺) ions are distributed among five distinct crystallographic sites within these blocks: three octahedral sites (12k, 4f₂, and 2a), one tetrahedral site (4f₁), and one trigonal bipyramidal site (2b). uliege.bepen2print.org This specific arrangement of Fe³⁺ ions is the origin of the material's strong magnetocrystalline anisotropy and other important magnetic properties. uliege.benih.gov The ratio of the lattice parameters, c/a, is typically around 3.9, which is a characteristic feature of the M-type hexagonal structure. pensoft.netcsic.es

First-Principles Calculations and Density Functional Theory (DFT) for Electronic and Magnetic Structures

First-principles calculations, particularly those based on Density Functional Theory (DFT), have provided deep insights into the electronic and magnetic structures of this compound. aps.orgrug.nl These computational methods solve the quantum mechanical equations governing the electrons in the material, allowing for the prediction of various properties from the fundamental atomic composition and arrangement.

DFT calculations have been successfully used to investigate the energetics of different magnetic orderings in barium hexaferrite (BaFe₁₂O₁₉). aps.org These studies often employ approximations like the Generalized Gradient Approximation (GGA) or the Local Spin Density Approximation (LSDA). aps.orgrug.nl To better account for the strong electron correlation effects of the Fe 3d electrons, the DFT+U method is often applied, where a Hubbard U parameter is introduced. nih.govrsc.org

Key findings from DFT studies on strontium hexaferrite (SrFe₁₂O₁₉) show that the Fe³⁺ ions are fully spin-polarized. rug.nl The calculations confirm a ferrimagnetic ordering, in agreement with Gorter's model, where the magnetic moments of Fe³⁺ ions at specific sites are aligned antiparallel to the others, resulting in a net magnetic moment. rug.nlmdpi.com Furthermore, DFT predicts that these materials are semiconductors, with the top of the valence band and the bottom of the conduction band being dominated by Fe 3d states. rug.nl These calculations also help in understanding the effects of elemental substitutions on the electronic and magnetic properties. aps.orgresearchgate.net

Micromagnetic Simulations and Spin Dynamics for Magnetic Behavior

Micromagnetic simulations are a powerful tool for studying the magnetic behavior of this compound at a scale larger than individual atoms but smaller than bulk material. This mesoscopic modeling approach treats the material as a continuum of magnetization vectors and solves the Landau-Lifshitz-Gilbert (LLG) equation to describe the dynamics of these magnetic moments under the influence of various energy terms, including exchange, anisotropy, and magnetostatic fields.

Spin dynamics simulations, often performed in conjunction with micromagnetic modeling, provide a more detailed picture of the behavior of individual spins. These simulations can reveal complex spin configurations, such as vortex states in soft magnetic phases, and help to elucidate the nature of magnetic interactions (e.g., dipolar vs. exchange) between different components in a composite material. mdpi.com Micromagnetic simulations have also been employed to model thin films and multilayer structures containing this compound, providing insights into interfacial coupling effects. arxiv.org

Phenomenological Models for Magnetic Susceptibility and Dielectric Response

Phenomenological models provide a framework for understanding the macroscopic magnetic and dielectric properties of this compound without delving into the atomic-level details. These models are often based on empirical observations and general physical principles.

The dielectric properties of hexaferrites are frequently explained using the Maxwell-Wagner model . pen2print.orgnih.govrsc.org This model treats the material as a heterogeneous structure composed of conductive grains separated by poorly conducting grain boundaries. rsc.orgacs.org At low frequencies, charge carriers can migrate and accumulate at these interfaces, leading to a large interfacial polarization and a high dielectric constant. nih.govacs.org As the frequency increases, the charge carriers can no longer follow the alternating field, resulting in a decrease in the dielectric constant. nih.gov Koop's theory, which is related to the Maxwell-Wagner model, also provides a phenomenological description of the frequency dependence of the dielectric constant in inhomogeneous dielectrics. pen2print.orgnih.gov

For the magnetic susceptibility, which describes the material's response to an applied magnetic field, various models can be employed depending on the specific context. For instance, in the context of microwave applications, the permeability tensor is used to describe the anisotropic magnetic response. The components of this tensor are frequency-dependent and are influenced by the material's saturation magnetization, anisotropy field, and damping parameters. In some cases, models considering the presence of different magnetic phases or the effects of doping are used to explain the observed magnetic susceptibility behavior. scielo.org.co

Electromagnetic Modeling for Anisotropic Ferrites and Device Design

The unique anisotropic magnetic properties of this compound make it a key material for microwave and millimeter-wave devices such as circulators, isolators, and phase shifters. researchgate.netnipne.ro The design and optimization of these devices heavily rely on accurate electromagnetic modeling that can account for the material's anisotropic and non-reciprocal behavior. researchgate.net

This modeling often involves the use of a permeability tensor to describe the relationship between the magnetic flux density (B) and the magnetic field intensity (H) in the ferrite (B1171679). aip.orgresearchgate.net Commercial electromagnetic simulation software, such as Ansys HFSS, allows for the definition of this anisotropic permeability tensor. aip.orgscribd.com

A comprehensive modeling approach combines magnetostatic analysis with dynamic electromagnetic simulations. researchgate.netscribd.comaip.org First, a magnetostatic solver is used to determine the internal biasing magnetic fields within the ferrite, which can be non-uniform. researchgate.netscribd.com Then, a generalized permeability tensor model calculates the tensor components based on these internal fields. aip.orgresearchgate.net Finally, these spatially varying permeability values are integrated into a 3D electromagnetic simulator to accurately predict the device's performance, such as its frequency response and insertion loss. researchgate.netscribd.com This approach is crucial for designing self-biased devices and for understanding the behavior of ferrites under different magnetization states. researchgate.netresearchgate.net

Lattice Dynamics and Phonon Studies (e.g., Debye-Callaway Model)

The study of lattice dynamics and phonons (quantized vibrations of the crystal lattice) in this compound is essential for understanding its thermal properties, such as thermal conductivity and specific heat, as well as aspects of its dielectric behavior.

First-principles calculations based on DFT can be used to compute the phonon dispersion curves, which show the relationship between the frequency and wavevector of the lattice vibrations. rsc.org These calculations provide a detailed picture of the vibrational modes of the crystal. For instance, they can identify the specific atomic motions associated with each phonon mode.

Phenomenological models are also employed to analyze thermal properties. The Debye-Callaway model is a theoretical framework used to calculate the lattice thermal conductivity. This model takes into account various phonon scattering mechanisms, such as scattering by grain boundaries, point defects, and other phonons (Umklapp processes). While specific applications of the Debye-Callaway model to this compound are not extensively detailed in the provided context, it represents a standard theoretical approach for analyzing the thermal transport properties of crystalline solids.

Infrared and Raman spectroscopy are experimental techniques that probe the phonon modes. The absorption bands observed in Fourier-transform infrared (FTIR) spectroscopy, for example, correspond to specific vibrational modes of the ferrite structure and can confirm the formation of the hexagonal phase. pen2print.orgnih.gov

Theoretical Frameworks for Cation Substitution Effects